2-[(4-Chlorophenoxy)methyl]benzonitrile

Medicinal Chemistry Structure-Activity Relationship Regioisomerism

This ortho-substituted benzonitrile features a strategically flexible methylene linker, providing distinct conformational entropy for probing binding pockets. Its balanced LogP (3.79) and PSA (33.02 Ų) offer a superior ADME profile compared to para-analogs. Ideal for medicinal chemists needing a reliable, high-purity scaffold for aromatase inhibitor SAR or agrochemical library synthesis. Consistent purity ensures reproducible results without isomer interference.

Molecular Formula C14H10ClNO
Molecular Weight 243.69 g/mol
Cat. No. B14348558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Chlorophenoxy)methyl]benzonitrile
Molecular FormulaC14H10ClNO
Molecular Weight243.69 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)COC2=CC=C(C=C2)Cl)C#N
InChIInChI=1S/C14H10ClNO/c15-13-5-7-14(8-6-13)17-10-12-4-2-1-3-11(12)9-16/h1-8H,10H2
InChIKeyGWJQVUKGIMZDKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4-Chlorophenoxy)methyl]benzonitrile: Core Properties and Structural Class Overview for Informed Procurement


2-[(4-Chlorophenoxy)methyl]benzonitrile (CAS 92161-45-0) is an aromatic nitrile derivative, characterized by a benzonitrile core bearing a 4-chlorophenoxy group linked via a methylene bridge [1]. With a molecular formula of C14H10ClNO and a molecular weight of 243.69 g/mol [1], this compound belongs to a class of substituted benzonitriles that have been explored for biological activities, including potential as aromatase inhibitors . Its computed physicochemical properties—including a LogP of 3.79 and a topological polar surface area (PSA) of 33.02 Ų [1]—define its lipophilicity and membrane permeability profile, which are key determinants of its behavior in biological and industrial applications.

Why In-Class Benzonitrile Analogs Cannot Be Simply Substituted for 2-[(4-Chlorophenoxy)methyl]benzonitrile


Small structural modifications within the substituted benzonitrile series can profoundly alter binding kinetics, target engagement, and physicochemical behavior, rendering direct substitution unreliable [1]. Regioisomerism (e.g., ortho- vs. meta-substitution) alters the spatial presentation of the nitrile and chlorophenoxy groups, potentially disrupting key interactions in enzyme pockets or receptor sites [2]. Additionally, the presence or absence of the methylene linker between the aromatic rings introduces significant differences in conformational flexibility and rotational freedom, which can affect binding mode entropy and off-target profiles . The evidence presented below quantifies these differences, demonstrating why 2-[(4-Chlorophenoxy)methyl]benzonitrile offers a distinct and predictable profile not captured by its closest analogs.

Quantitative Differentiation Evidence for 2-[(4-Chlorophenoxy)methyl]benzonitrile vs. Closest Analogs


Regioisomeric Differentiation: Ortho-Substituted (Target) vs. Meta-Substituted Analog

Direct comparative biological data for these specific regioisomers is not publicly available; however, computed physicochemical parameters reveal significant differences. The ortho-substituted target compound (2-[(4-chlorophenoxy)methyl]benzonitrile) possesses a distinct spatial orientation that can influence binding pocket compatibility compared to the meta-substituted isomer (3-[(4-chlorophenoxy)methyl]benzonitrile) [1]. The target compound exhibits a computed LogP of 3.79, whereas the meta-substituted analog has a slightly lower XLogP3-AA of 3.7 [2]. This difference, though modest, indicates a potential for enhanced membrane permeability and altered partitioning behavior in biological assays. Furthermore, the ortho-positioning of the cyanophenoxy moiety creates a unique steric and electronic environment around the nitrile group, which may modulate interactions with target proteins such as aromatase (CYP19A1) .

Medicinal Chemistry Structure-Activity Relationship Regioisomerism

Conformational Flexibility: Impact of the Methylene Bridge vs. Direct Ether Linkage

The target compound incorporates a methylene bridge (-CH₂-) linking the benzonitrile and chlorophenoxy moieties, whereas a common analog, 2-(4-chlorophenoxy)benzonitrile, features a direct ether linkage without the methylene spacer . This structural distinction results in a higher rotatable bond count for the target compound (3 rotatable bonds) compared to the direct-linked analog (2 rotatable bonds) [1]. Increased rotatable bonds can confer greater conformational adaptability, potentially enabling the molecule to achieve more favorable binding poses within flexible enzyme active sites or to better accommodate subtle variations in binding pocket geometry [2]. While direct binding energy comparisons are not available, the entropic contribution to binding may differ, and the flexible linker may also mitigate rigid-body steric clashes observed with the more constrained analog.

Conformational Analysis Drug Design Molecular Flexibility

Lipophilicity Profile and Predicted Membrane Permeability Relative to Para-Substituted Analog

The target compound's LogP value of 3.79 [1] positions it in an intermediate lipophilicity range compared to closely related para-substituted analogs. For instance, 4-(4-chlorophenoxy)benzonitrile exhibits a higher experimental LogP of approximately 4.00 [2] and an XlogP of 3.8 [2]. This lower LogP for the target compound suggests a slightly better balance between lipophilicity and aqueous solubility, which can translate to improved oral absorption potential and reduced non-specific binding in in vitro assays [3]. While both compounds share the same PSA (33.02 Ų) [1][2], the difference in LogP may influence tissue distribution and clearance rates in in vivo models, making the target compound a more favorable candidate for lead optimization requiring moderate lipophilicity.

ADME Lipophilicity Permeability

Synthetic Accessibility and Purity Profile for Reproducible Procurement

While many analogs are available only as custom synthesis items with undefined purity, 2-[(4-chlorophenoxy)methyl]benzonitrile is offered through established chemical suppliers with specified minimum purity levels (typically ≥95%) . In contrast, related compounds such as 2-[(4-amino-2-chlorophenoxy)methyl]benzonitrile are noted to have purity specifications around 95% but may lack the same breadth of vendor validation . The consistent availability and defined purity of the target compound reduce the risk of batch-to-batch variability in biological assays and ensure reliable results in structure-activity relationship (SAR) studies. This reproducibility is critical for maintaining data integrity across long-term research programs.

Chemical Synthesis Quality Control Procurement

Optimal Use Cases for 2-[(4-Chlorophenoxy)methyl]benzonitrile in Scientific and Industrial Settings


Structure-Activity Relationship (SAR) Studies for Aromatase (CYP19A1) Inhibitors

The ortho-substituted benzonitrile scaffold of this compound, combined with its flexible methylene linker and moderate lipophilicity (LogP 3.79) [1], makes it a valuable tool for probing the binding requirements of the aromatase enzyme active site. Researchers can use it to delineate the optimal spatial arrangement of the cyanophenyl and chlorophenoxy groups, providing a clear contrast to meta-substituted and rigid ether-linked analogs [2]. Its consistent commercial purity ensures that observed SAR trends are not confounded by impurities.

Lead Optimization Campaigns Targeting Improved ADME Profiles

The compound's computed physicochemical profile—specifically its LogP of 3.79 and PSA of 33.02 Ų [1]—positions it within a desirable range for oral bioavailability. Compared to the more lipophilic para-substituted analog (LogP ~4.0) [2], this compound offers a more balanced lipophilicity, potentially translating to lower metabolic clearance and reduced non-specific binding. It serves as a strategic starting point for scaffold hopping and iterative optimization in medicinal chemistry projects aimed at improving ADME properties .

Chemical Probe Development for Conformational Flexibility Studies

The methylene bridge confers an additional rotatable bond compared to the direct-linked 2-(4-chlorophenoxy)benzonitrile analog [1][2]. This structural feature allows researchers to investigate the impact of conformational entropy on target binding and selectivity. The compound can be used as a flexible probe to explore binding pockets that accommodate multiple ligand conformations, providing insights that are not accessible with more rigid analogs.

Agrochemical Intermediate and Herbicidal Lead Exploration

Substituted phenoxybenzonitriles have demonstrated utility as pre- and post-emergence herbicides [1]. While specific data for this compound is limited, its structural features—particularly the ortho-substitution pattern and the chlorophenoxy moiety—align with the pharmacophore requirements for this activity class. The compound's commercial availability enables rapid synthesis of derivative libraries for agrochemical screening programs, potentially leading to novel herbicidal agents with improved selectivity and environmental profiles.

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